Methaphenilene
Overview
Description
Methaphenilene is a chemical compound known for its antihistamine and anticholinergic properties . It is primarily used in the medical field to alleviate symptoms of allergies and colds by blocking histamine receptors and reducing the activity of the neurotransmitter acetylcholine . The compound’s IUPAC name is N,N-dimethyl-N’-phenyl-N’-(thiophen-2-ylmethyl)ethane-1,2-diamine, and it has a molecular formula of C15H20N2S .
Preparation Methods
Methaphenilene can be synthesized through the alkylation of N,N-dimethyl-N’-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction conditions include maintaining a temperature range of 50-70°C and using an organic solvent like dichloromethane or toluene .
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
Methaphenilene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the thiophene ring is substituted with various nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride results in secondary amines .
Scientific Research Applications
Methaphenilene has several scientific research applications, including:
Mechanism of Action
Methaphenilene exerts its effects by blocking histamine H1 receptors, thereby preventing histamine from binding and causing allergic symptoms . Additionally, it acts as an anticholinergic agent by inhibiting the action of acetylcholine on muscarinic receptors . This dual mechanism of action helps reduce symptoms such as itching, sneezing, and runny nose .
The molecular targets of this compound include histamine H1 receptors and muscarinic acetylcholine receptors. The pathways involved in its action are primarily related to the inhibition of histamine-induced signaling and acetylcholine-mediated neurotransmission .
Comparison with Similar Compounds
Methaphenilene is similar to other antihistamines such as thenalidine and methapyrilene . it is unique in its combination of antihistamine and anticholinergic properties, which provide a broader range of therapeutic effects .
Thenalidine: Another antihistamine with similar properties but different chemical structure.
Methapyrilene: Shares antihistamine activity but has been withdrawn from the market due to its carcinogenic potential.
This compound’s uniqueness lies in its dual action on histamine and acetylcholine receptors, making it a versatile compound in both research and therapeutic applications .
Properties
CAS No. |
493-78-7 |
---|---|
Molecular Formula |
C15H20N2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
N,N-dimethyl-N'-phenyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20N2S/c1-16(2)10-11-17(13-15-9-6-12-18-15)14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
LDYJXVUOVPVZKA-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2 |
Appearance |
Solid powder |
493-78-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
7084-07-3 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methaphenilene; W 50 Base; W-50 Base; W50 Base. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.